ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate
Description
Ethyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a benzoate ester backbone conjugated to a chromene-derived moiety. The chromene core is substituted with a carbamoyl group at position 3 and a methoxy group at position 8, while the benzoate ester is linked via an imine bond in the Z-configuration. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 4-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-26-20(24)12-7-9-14(10-8-12)22-19-15(18(21)23)11-13-5-4-6-16(25-2)17(13)27-19/h4-11H,3H2,1-2H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKZADVBQQEBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s methoxy group is electron-donating, contrasting with electron-withdrawing chloro groups in ’s compounds. This difference may alter electronic properties, solubility, and binding affinities.
- Functional Groups : The carbamoyl group in the target compound offers hydrogen-bonding sites absent in I-6230 and I-6373, which could enhance interactions with biological targets.
Comparison with Benzoate Esters in Polymer Chemistry
Ethyl 4-(dimethylamino) benzoate, a co-initiator in resin cements, demonstrates higher reactivity and better physical properties (e.g., degree of conversion) compared to methacrylate-based analogues . While the target compound lacks a dimethylamino group, its carbamoyl and methoxy substituents may similarly enhance stability or reactivity in material applications. For example:
- Reactivity : Carbamoyl’s hydrogen-bonding capacity could improve crosslinking efficiency in polymers.
- Electronic Effects: Methoxy’s electron-donating nature may stabilize charge-transfer complexes, akin to dimethylamino groups in ’s resins.
Research Findings and Implications
- Synthetic Versatility: The target compound’s chromene core and imine linkage suggest utility as an intermediate in synthesizing polycyclic systems (e.g., chromenopyrimidines, as in ) .
- Biological Potential: Structural parallels to I-6230 and I-6232 imply possible receptor-binding activity, though experimental validation is needed.
- Material Science Applications: Lessons from indicate that substituent choice (e.g., carbamoyl vs. dimethylamino) critically influences physical properties in polymer matrices.
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